3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a piperidine ring, and a benzonitrile group. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties make it an attractive heterocycle for drug design and molecular recognition applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by further functionalization . The piperidine ring is often introduced via cyclization reactions involving amines and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents like bromoalkanes or chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyridazine ring’s unique properties, such as its high dipole moment and hydrogen-bonding capacity, enable it to bind effectively to various biological molecules. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
Uniqueness
3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile stands out due to its combination of a pyridazine ring with a piperidine and benzonitrile group. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications in drug discovery and molecular recognition .
Properties
IUPAC Name |
3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-12-13-3-1-4-14(11-13)17(22)21-9-6-15(7-10-21)23-16-5-2-8-19-20-16/h1-5,8,11,15H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAPNAXDVCKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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